Val-Glu dipeptide structure and chemical properties
Val-Glu dipeptide structure and chemical properties
An In-depth Technical Guide to the Val-Glu Dipeptide
Executive Summary
This document provides a comprehensive technical overview of the dipeptide L-Valyl-L-Glutamic acid (Val-Glu). It details its chemical structure, physicochemical properties, synthesis methodologies, and analytical characterization techniques. Val-Glu is a dipeptide composed of L-valine and L-glutamic acid, identified as a metabolite in various organisms.[1][2] This guide consolidates key quantitative data into structured tables and presents complex workflows and relationships as specified diagrams for researchers, scientists, and professionals in drug development.
Introduction
Dipeptides, the simplest form of peptides, consist of two amino acids joined by a single peptide bond. They are significant molecules in biochemistry and pharmacology, acting as signaling molecules, metabolic intermediates, and structural components of larger proteins.[3] L-Valyl-L-Glutamic acid (Val-Glu), the focus of this guide, is formed from the non-polar amino acid L-valine and the acidic amino acid L-glutamic acid.[2] Its structure confers a unique combination of hydrophobic and acidic properties, making it an interesting subject for metabolic studies and as a potential building block in peptide-based therapeutics. This document serves as a core technical resource, outlining its fundamental characteristics.
Chemical Structure and Identifiers
The chemical identity of Val-Glu is defined by its specific arrangement of atoms and the covalent bonds between them. The structure consists of a valine residue at the N-terminus and a glutamic acid residue at the C-terminus.
2D Chemical Structure
The two-dimensional structure of L-Valyl-L-Glutamic acid illustrates the connectivity of the atoms, the peptide bond, and the distinct side chains of valine (an isopropyl group) and glutamic acid (a carboxymethyl group).
Chemical Identifiers
A compound is tracked across various databases and literature using a set of standard identifiers.
| Identifier Type | Value | Reference |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]pentanedioic acid | [1] |
| Molecular Formula | C₁₀H₁₈N₂O₅ | [1][2] |
| CAS Number | 3062-07-5 | [1] |
| PubChem CID | 7009623 | [1] |
| ChEBI ID | CHEBI:75011 | [2] |
| SMILES | CC(C)--INVALID-LINK--N--INVALID-LINK--O)C(=O)O)N | [1] |
| InChIKey | UPJONISHZRADBH-XPUUQOCRSA-N | [1][2] |
Physicochemical Properties
The physicochemical properties of Val-Glu dictate its behavior in biological and chemical systems, including its solubility, charge, and potential for molecular interactions.
Summary of Properties
The following table summarizes key computed and experimental properties for Val-Glu.
| Property | Value | Reference |
| Molecular Weight | 246.26 g/mol | [1][2] |
| Monoisotopic Mass | 246.12157168 Da | [1][2] |
| Isoelectric Point (pI) | ~3.25 (Calculated) | [4][5] |
| XLogP3 | -3.9 | [1] |
| LogP (Experimental) | -3.09 | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 7 | [1] |
| Topological Polar Surface Area | 130 Ų | [1] |
| Physical Description | Solid | [1] |
Solubility Profile
The solubility of a peptide is determined by its amino acid composition.[6] Val-Glu contains:
-
One acidic residue (Glutamic Acid): The two carboxyl groups (one on the side chain, one at the C-terminus) make the peptide acidic.[4]
-
One hydrophobic residue (Valine): The non-polar side chain reduces water solubility.[4]
The overall net charge of the peptide is negative at neutral pH, classifying it as an acidic peptide.[6] Therefore, its solubility in aqueous solutions is expected to be poor at its isoelectric point (pI ≈ 3.25) but will increase significantly at a neutral or slightly basic pH (e.g., pH 7-8). For experimental use, dissolving the peptide in a small amount of a basic buffer like 0.1M ammonium (B1175870) bicarbonate and then diluting with water is recommended.[6] Strong organic solvents may be required if aggregation occurs due to hydrophobic interactions.[7]
Synthesis and Manufacturing
Peptide synthesis is a mature field, with solid-phase peptide synthesis (SPPS) being the most common method for producing peptides of defined sequence like Val-Glu.
Solid-Phase Peptide Synthesis (SPPS)
SPPS involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acids. Excess reagents and byproducts are removed by simple washing, making the process efficient and automatable.[8]
Protocol Steps:
-
Resin Preparation: The C-terminal amino acid, Fmoc-L-Glu(OtBu)-OH, is attached to a solid support resin. The glutamic acid side chain is protected with a tert-butyl (OtBu) group.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a mild base, typically piperidine, to expose a free amine.
-
Coupling: The next amino acid, Fmoc-L-Val-OH, is activated and coupled to the free amine, forming the peptide bond.
-
Cleavage: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA).[9]
-
Purification and Analysis: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry and NMR.
Analytical Characterization
Confirming the identity, purity, and structure of a synthesized or isolated dipeptide is critical. Mass spectrometry and NMR spectroscopy are the primary techniques used for this purpose.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and sequence of the dipeptide.
Methodology: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid) to a low concentration (e.g., 1-10 µM).
-
Ionization: The sample is introduced into an electrospray ionization source, where it is nebulized and ionized, typically forming protonated molecular ions [M+H]⁺. For Val-Glu, this would be observed at m/z ≈ 247.1288.
-
MS1 Scan: A full scan (MS1) is performed to detect the parent ion and confirm the correct mass.
-
Fragmentation (MS2): The parent ion is isolated and fragmented (e.g., via collision-induced dissociation). This breaks the peptide bond, generating characteristic b- and y-ions.
-
b-ion (N-terminal fragment): The b₁ ion would correspond to the Val residue.
-
y-ion (C-terminal fragment): The y₁ ion would correspond to the Glu residue.
-
-
Detection and Analysis: The fragment ions are detected, and the resulting spectrum is analyzed to confirm the amino acid sequence.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic structure and chemical environment of the dipeptide in solution.
Methodology: 1D and 2D NMR in Solution
-
Sample Preparation: The lyophilized peptide is dissolved in a deuterated solvent, such as D₂O, to a concentration of approximately 25 mM.[12]
-
Data Acquisition: A suite of NMR experiments is performed on a high-field spectrometer (e.g., 500-700 MHz).[13]
-
¹H NMR (1D): Provides information on the number and type of protons. Chemical shifts of the α-protons, β-protons, and side-chain protons for both valine and glutamic acid residues can be identified.[14]
-
¹³C NMR (1D): Detects the carbon backbone and side chains. The carbonyl carbons of the peptide bond and carboxyl groups are particularly informative.[12][15]
-
2D Experiments (e.g., COSY, HSQC): These experiments establish connectivity between atoms. A COSY spectrum shows correlations between coupled protons (e.g., between the α-H and β-H of a residue), while an HSQC spectrum correlates protons with their directly attached carbons. These are essential for unambiguous assignment of all signals.[16]
-
-
Spectral Analysis: The resulting spectra are processed and analyzed to confirm the precise covalent structure and stereochemistry of the dipeptide.
Biological Context and Potential Applications
Known Biological Roles
Val-Glu is primarily classified as a metabolite.[1][2] It has been reported in organisms such as the soybean (Glycine max) and the bacterium Aeromonas veronii.[1] As a dipeptide, it is a product of protein digestion and cellular protein turnover. Dipeptides can be absorbed by intestinal cells via specific transporters and play roles in nutrition and cellular metabolism.[3]
Potential Signaling Pathway Involvement
While specific signaling pathways directly initiated by Val-Glu are not well-documented, many small peptides act as signaling molecules. For instance, peptides can modulate enzyme activity or act as ligands for G-protein coupled receptors (GPCRs). Given its constituent amino acids, Val-Glu could potentially interact with pathways related to glutamate (B1630785) signaling or branched-chain amino acid metabolism. Further research is required to elucidate any specific biological activities.[17][18]
The diagram below illustrates a hypothetical relationship where Val-Glu, as a product of protein catabolism, could influence cellular metabolic pathways.
Conclusion
The L-Valyl-L-Glutamic acid dipeptide is a well-defined chemical entity with a unique combination of hydrophobic and acidic properties. Its structure and physicochemical characteristics are readily available from public databases and can be confirmed using standard analytical techniques like mass spectrometry and NMR spectroscopy. While its primary known role is that of a metabolite, its potential for more specific biological activities remains an area for future investigation. This guide provides the foundational technical information necessary for researchers to synthesize, characterize, and explore the potential applications of Val-Glu in various scientific and therapeutic contexts.
References
- 1. Val-Glu | C10H18N2O5 | CID 7009623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Val-Glu (CHEBI:75011) [ebi.ac.uk]
- 3. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ck12.org [ck12.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Synthesis of Peptides from α- and β-Tubulin Containing Glutamic Acid Side-Chain Linked Oligo-Glu with Defined Length - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dipeptide Masses [prospector.ucsf.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. NMR studies of the aggregation of glucagon-like peptide-1: formation of a symmetric helical dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
